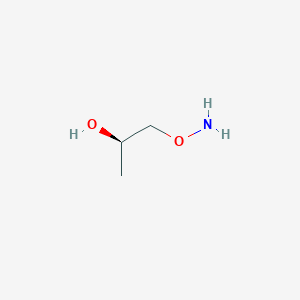![molecular formula C14H10N2O7 B1380583 乙酸,2-[(1,3-二氢-1,3-二氧代-2H-异吲哚-2-基)氧基]-, 2,5-二氧代-1-吡咯烷基酯 CAS No. 1333377-78-8](/img/structure/B1380583.png)
乙酸,2-[(1,3-二氢-1,3-二氧代-2H-异吲哚-2-基)氧基]-, 2,5-二氧代-1-吡咯烷基酯
描述
Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester is a complex organic compound known for its unique structure and diverse applications. This compound features a phthalimide group and a succinimide ester, making it a valuable intermediate in organic synthesis and pharmaceutical research.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive ester group makes it suitable for forming amide bonds in peptide synthesis.
Biology
In biological research, it serves as a probe for studying enzyme mechanisms, particularly those involving esterases and amidases.
Medicine
Pharmaceutical research utilizes this compound for developing prodrugs and drug delivery systems. Its ability to form stable conjugates with bioactive molecules enhances drug stability and bioavailability.
Industry
In the industrial sector, it is used in the synthesis of polymers and resins, where its unique structure imparts desirable properties such as thermal stability and resistance to degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of phthalic anhydride with glycine to form phthalimidoacetic acid. This intermediate is then esterified with succinic anhydride under acidic conditions to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents such as dichloromethane or toluene
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Purity: High-purity reactants to avoid impurities
Reaction Monitoring: Real-time monitoring of reaction parameters
Purification: Crystallization or chromatography to purify the final product
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Hydrolysis: Breaking down into phthalimidoacetic acid and succinimide under basic conditions
Substitution: Nucleophilic substitution reactions where the ester group is replaced by other nucleophiles
Oxidation: Oxidative cleavage of the phthalimide ring under strong oxidizing conditions
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution
Substitution: Nucleophiles like amines or thiols in the presence of a base
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Major Products
Hydrolysis: Phthalimidoacetic acid and succinimide
Substitution: Various substituted phthalimidoacetic acid derivatives
Oxidation: Phthalic acid and other oxidized products
作用机制
The compound exerts its effects primarily through its ester and amide functionalities. In biological systems, it can be hydrolyzed by esterases to release active drugs or intermediates. The phthalimide group can interact with various enzymes, modulating their activity and providing insights into enzyme-substrate interactions.
相似化合物的比较
Similar Compounds
- Phthalimidoacetic acid
- Succinimidoacetic acid
- N-Phthaloyl glycine
Uniqueness
Compared to similar compounds, acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester stands out due to its dual functional groups, which offer versatility in chemical reactions and applications. Its ability to form stable conjugates with various molecules makes it particularly valuable in drug development and industrial applications.
This detailed overview provides a comprehensive understanding of the compound, highlighting its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(1,3-dioxoisoindol-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O7/c17-10-5-6-11(18)15(10)23-12(19)7-22-16-13(20)8-3-1-2-4-9(8)14(16)21/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKISXMROPLMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CON2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118753 | |
| Record name | Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333377-78-8 | |
| Record name | Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333377-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B1380503.png)
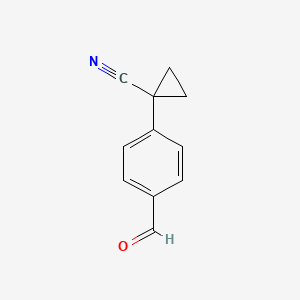
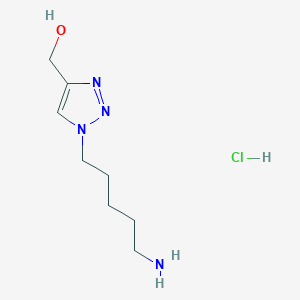

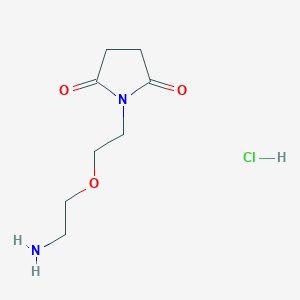



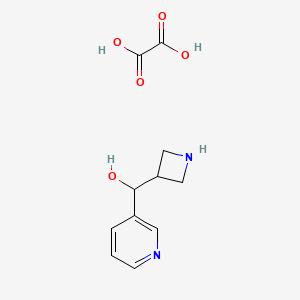
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
